4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid” is a chemical with the molecular formula C14H11Cl2NO3S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H11Cl2NO3S2 . The molecular weight of the compound is 376.27804 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications
Antitumor Applications
4-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid and its derivatives have been investigated for their potential antitumor properties. A study highlighted the synthesis of similar compounds, emphasizing their moderate antitumor activity against most malignant tumor cells, notably showing the UO31 renal cancer cell line to be most sensitive to these compounds (Horishny & Matiychuk, 2020).
Antifungal Applications
These compounds have also been explored for their antifungal properties. A study prepared certain derivatives as potential antifungal compounds, revealing that most did not exhibit notable activity. However, one specific compound demonstrated strong inhibition against certain Candida species and Trichosporon asahii (Doležel et al., 2009).
Aldose Reductase Inhibition
The derivatives of 4-oxo-2-thioxothiazolidin-3-yl acetic acids, akin to the compound , have been recognized for their broad pharmacological activities, particularly as aldose reductase inhibitors. A specific study identified them as potent inhibitors of this enzyme, important for diabetic complications, and even discovered a derivative that outperformed the clinically used inhibitor epalrestat. This highlights their potential in managing diabetic conditions (Kučerová-Chlupáčová et al., 2020).
Optical Properties
Research into the optical properties of similar derivatives, particularly focusing on their linear and nonlinear optical characteristics, has been conducted. This study synthesized specific derivatives and analyzed their refractive indices, optical energy gaps, and the effects of UV radiation on their absorption and emission spectra. The findings suggest potential applications in the field of materials science and photonics (El-Ghamaz et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S2/c15-9-4-3-8(10(16)7-9)6-11-13(20)17(14(21)22-11)5-1-2-12(18)19/h3-4,6-7H,1-2,5H2,(H,18,19)/b11-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGPIVNFUZOOAI-WDZFZDKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.